molecular formula C33H42O19 B12427749 Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)

Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)

Cat. No.: B12427749
M. Wt: 742.7 g/mol
InChI Key: CHQFKIZJLSSYAP-RCQOQWBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” is a complex carbohydrate derivative It consists of two glucose molecules (Glc) that are acetylated at multiple positions (Ac) and linked through an alpha-1,4-glycosidic bond The compound also features a phenyl group (Ph) with a methoxy substituent (4-OMe)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” involves multiple steps of protection, glycosylation, and deprotection. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected glucose molecules are linked through an alpha-1,4-glycosidic bond using a glycosyl donor and acceptor under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group with a methoxy substituent is introduced through a substitution reaction.

    Deprotection: The acetyl groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, using automated systems and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as acetic anhydride (Ac2O) or benzyl chloride (BnCl) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gluconic acid derivatives, while reduction can yield deacetylated glucose derivatives.

Scientific Research Applications

The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its role in cell signaling and recognition processes.

    Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.

    Industry: Utilized in the development of novel materials and bio-based products.

Mechanism of Action

The mechanism by which “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and influence cellular processes. The acetyl and phenyl groups may enhance its stability and binding affinity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph: Lacks the methoxy substituent on the phenyl group.

    Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(3-OMe): Has a methoxy substituent at a different position on the phenyl group.

    Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OH): Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The unique feature of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” is the specific arrangement of acetyl and methoxy groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new applications.

Properties

Molecular Formula

C33H42O19

Molecular Weight

742.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1

InChI Key

CHQFKIZJLSSYAP-RCQOQWBPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.